N'~1~,N'~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide
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Overview
Description
N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two (4-fluorophenyl)methylidene groups attached to an octanedihydrazide backbone. The presence of fluorine atoms in the phenyl rings adds to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-fluorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound for various applications.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~8~-bis[(2-ethoxybenzylidene)]octanedihydrazide
- N’~1~,N’~8~-bis[(2-methoxybenzylidene)]octanedihydrazide
- N’~1~,N’~8~-bis[(4-methoxybenzylidene)]octanedihydrazide
Uniqueness
N’~1~,N’~8~-bis[(E)-(4-fluorophenyl)methylidene]octanedihydrazide stands out due to the presence of fluorine atoms in its structure, which imparts unique chemical and biological properties. The fluorine atoms enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24F2N4O2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-fluorophenyl)methylideneamino]octanediamide |
InChI |
InChI=1S/C22H24F2N4O2/c23-19-11-7-17(8-12-19)15-25-27-21(29)5-3-1-2-4-6-22(30)28-26-16-18-9-13-20(24)14-10-18/h7-16H,1-6H2,(H,27,29)(H,28,30)/b25-15+,26-16+ |
InChI Key |
VAGWLXOQQPUTRC-RYQLWAFASA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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